Tris(1-chloro-2-propyl) Phosphate-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled compound, commonly used in scientific research. It is a chlorinated organophosphate with the molecular formula C9D18Cl3O4P and a molecular weight of 345.68 g/mol . This compound is primarily utilized as a flame retardant and is known for its stability and effectiveness in reducing flammability in various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].
Scientific Research Applications
Tris(1-chloro-2-propyl) Phosphate-d18 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with various molecular targets and pathways. As a flame retardant, it works by inhibiting the combustion process, reducing the availability of oxygen and slowing down the spread of flames . In biological systems, its deuterium labeling allows for detailed studies of metabolic pathways and enzyme activities, providing insights into its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tris(1-chloro-2-propyl) Phosphate: The non-deuterium-labeled version of the compound, commonly used as a flame retardant.
Tris(1,3-dichloro-2-propyl) Phosphate: Another chlorinated organophosphate with similar flame-retardant properties.
Tris(2-chloroethyl) Phosphate: A related compound used in similar applications, known for its effectiveness as a flame retardant.
Uniqueness
Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in studies involving metabolic processes and enzyme activities .
Properties
Molecular Formula |
C9H18Cl3O4P |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
Canonical SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.